![molecular formula C21H23NO4 B557331 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid CAS No. 252049-05-1](/img/structure/B557331.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid
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Description
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.
Molecular Structure Analysis
The molecular formula of this compound is C21H23NO4 . The InChI representation of the molecule is InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m0/s1 .
Chemical Reactions Analysis
The compound is a valine derivative and has been used in the synthesis of α-amino phosphonic acid containing peptide mimetics .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.4 g/mol . Unfortunately, there is no further information available on the physical and chemical properties of this compound.
Scientific Research Applications
Peptide Synthesis
Fmoc-N-methyl-L-norvaline is used in the synthesis of peptides . The Fmoc group acts as a protective agent for the amino group during peptide synthesis . This allows for the selective coupling of different amino acids in a sequence-specific manner.
Preparation of N-Methylated Peptides
This compound is involved in the preparation of N-methylated peptides . N-methylation can enhance the biological activity of peptides, improve their metabolic stability, and influence their conformational properties.
Enzyme Substrates and Reagents
Fmoc-N-methyl-L-norvaline is used as enzyme substrates and reagents . This can be useful in enzymology research, where it can help in studying enzyme kinetics and mechanisms.
Culture Media Additives
This compound can be used as an additive in culture media . It can provide necessary nutrients for the growth and maintenance of certain types of cells in vitro.
Dyes, Stains, and Indicators
Fmoc-N-methyl-L-norvaline can be used in the preparation of dyes, stains, and indicators . These can be used in various biological and chemical assays.
Precolumn Derivatization of Amines for HPLC
It acts as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection . This can enhance the detection sensitivity and selectivity of amines in HPLC.
Amino Acid Derivatization for HPLC Analysis
Fmoc-N-methyl-L-norvaline is used for derivatizing amino acids for HPLC analysis . This can improve the separation and detection of amino acids in complex samples.
Solid-Phase Peptide Synthesis (SPPS)
With the ever-growing popularity of SPPS using the Fmoc strategy, amino acid derivatization is a useful tool in structure–activity relationship (SAR) studies . It is usually the Boc-protected (backbone chain) amino acids that are used for the synthesis of those modified amino acids, but this strategy faces several drawbacks .
properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKELUUGCKFRJQM-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426586 |
Source
|
Record name | Fmoc-N-methyl-L-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid | |
CAS RN |
252049-05-1 |
Source
|
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-norvaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252049-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-N-methyl-L-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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